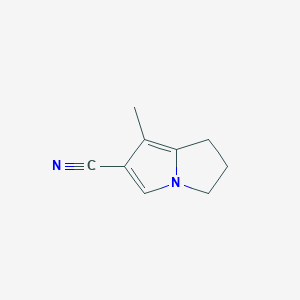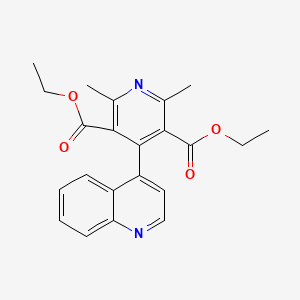![molecular formula C9H9ClN2O B12885442 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B12885442.png)
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core with a chloro substituent at the 7-position and an ethanol group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and amines.
Chlorination: Introduction of the chloro group at the 7-position can be done using chlorinating agents like thionyl chloride or phosphorus oxychloride.
Attachment of the Ethanol Group: The ethanol group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethanol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, though this is less common.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)acetaldehyde or 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)acetic acid.
Reduction: 2-(1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol.
Substitution: 2-(7-Amino-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol or 2-(7-Mercapto-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol.
科学研究应用
Chemistry
In chemistry, 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies. Its structural features make it a candidate for probing biological pathways involving heterocyclic compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for the synthesis of various active ingredients.
作用机制
The mechanism of action of 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethanol groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active sites of proteins. This binding can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: Similar core structure but with a ketone group instead of ethanol.
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)acetic acid: Similar structure with an acetic acid group instead of ethanol.
1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanol: Different positioning of the chloro and ethanol groups.
Uniqueness
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and an ethanol group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC 名称 |
2-(7-chloropyrrolo[2,3-c]pyridin-1-yl)ethanol |
InChI |
InChI=1S/C9H9ClN2O/c10-9-8-7(1-3-11-9)2-4-12(8)5-6-13/h1-4,13H,5-6H2 |
InChI 键 |
OPUAUOKENCMORW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C2=C1C=CN2CCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)

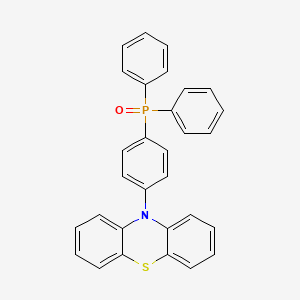
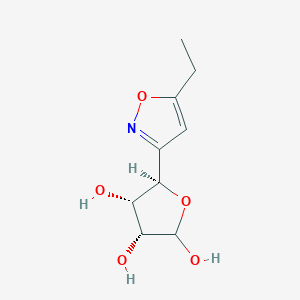
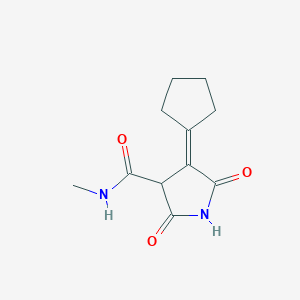

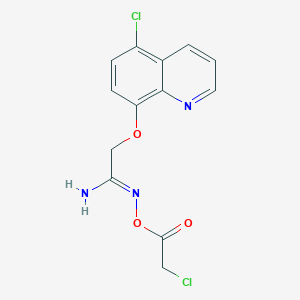
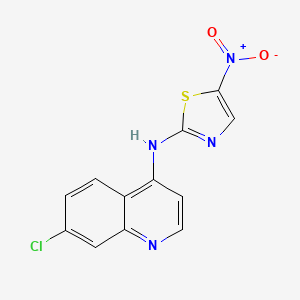
![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)
